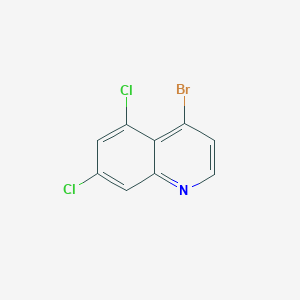
2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 . It has a molecular weight of 231.12 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride consists of a core indole structure, which is a bicyclic compound made up of a benzene ring fused to a pyrrole ring. Attached to the indole structure is an ethanamine group. The seventh position of the indole ring is substituted with a chlorine atom .Scientific Research Applications
Antibacterial and Antifungal Activities
Efflux Pump Inhibition : Derivatives of 1‐(1H‐indol‐3‐yl)ethanamine have shown potential in inhibiting the NorA efflux pump in Staphylococcus aureus, which can be crucial in combatting fluoroquinolone-resistant strains (Héquet et al., 2014).
Antimicrobial Properties : Novel imines of tryptamine, including derivatives of 2-(1H-indol-3-yl)ethanamine, have demonstrated significant antimicrobial activity against a range of bacterial and fungal species (Rajeswari & Santhi, 2019).
Synthesis and Chemical Analysis
Chemical Synthesis : There has been extensive research into the synthesis of various 1H-indole derivatives using 2-(1H-indol-3-yl)ethanamine as a precursor. These syntheses involve different chemical reactions and have led to the development of compounds with potential antibacterial and antifungal properties (Various Authors, 2013-2020).
Catalytic Activity : Trinuclear rare-earth metal amido complexes incorporating 2-(1H-indol-3-yl)ethanamine have been synthesized, showing high catalytic activity for the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).
Biochemical and Pharmacological Studies
DNA Interaction : Cu(II) complexes of tridentate ligands, including derivatives of 2-(1H-indol-3-yl)ethanamine, have shown good DNA binding propensity and exhibit DNA cleavage activity, which could be significant for anticancer therapies (Kumar et al., 2012).
Anti-Inflammatory and Antinociceptive Actions : Indole-derived thiourea compounds, which involve 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives, have been evaluated for their binding affinities at serotonin receptors and functional activities at dopamine receptors. They demonstrate significant anti-inflammatory and antinociceptive activities (Szulczyk et al., 2019).
Mechanism of Action
Safety and Hazards
This compound is associated with certain hazards. It has been classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, including wearing suitable protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDBOZNQRWNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679465 | |
| Record name | 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloro-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
2055840-76-9, 81868-13-5 | |
| Record name | 1H-Indole-3-ethanamine, 7-chloro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055840-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




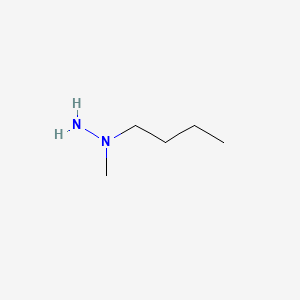

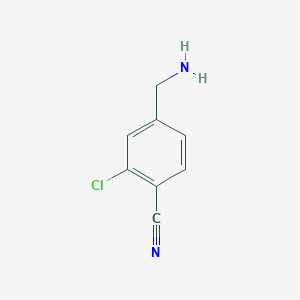
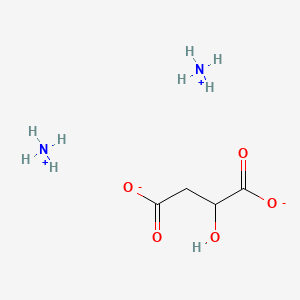
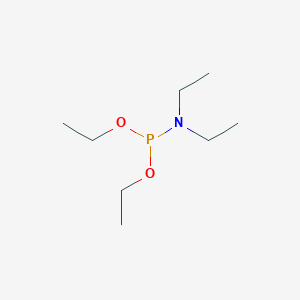


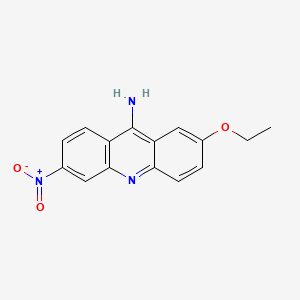


![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)

